molecular formula C29H50O4 B161845 Gentiside J CAS No. 1238837-50-7

Gentiside J

Cat. No.: B161845
CAS No.: 1238837-50-7
M. Wt: 462.7 g/mol
InChI Key: ZYHQORYZNVHDNT-UHFFFAOYSA-N
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Description

Gentiside J is a phenolic lipid compound isolated from the traditional Chinese medicinal plant Gentiana rigescens. It is known for its potent neuritogenic activity, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease. This compound has been shown to induce significant neurite outgrowth in PC12 cells, a commonly used model for studying neuronal differentiation and growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gentiside J involves the esterification of 2,3-dihydroxybenzoic acid with a long-chain alcohol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Gentiside J undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Gentiside J has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying the reactivity of phenolic lipids.

    Biology: Investigated for its role in promoting neuronal differentiation and growth.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.

Mechanism of Action

Gentiside J exerts its effects by inducing the phosphorylation of extracellular signal-regulated kinase (ERK), which is involved in the signaling pathways that promote neuronal differentiation and growth. The compound mimics the activity of nerve growth factor (NGF) and enhances neurite outgrowth in PC12 cells. The molecular targets of this compound include various receptors and enzymes involved in the ERK signaling pathway .

Comparison with Similar Compounds

Gentiside J is part of a family of neuritogenic phenolic lipids, including Gentiside A, Gentiside B, and Gentiside K. These compounds share similar structures but differ in the length and saturation of their alkyl chains. This compound is unique due to its potent neuritogenic activity at lower concentrations compared to other gentisides. The structural differences among these compounds result in variations in their biological activities and potential therapeutic applications .

List of Similar Compounds

Biological Activity

Gentiside J is a compound derived from gentisides, a class of naturally occurring phenolic compounds. Its biological activity has garnered attention due to its potential applications in neuroprotection and neuroregeneration. This article reviews the current understanding of this compound's biological activity, focusing on its mechanisms, effects on cellular models, and structure-activity relationships (SAR).

Research indicates that this compound exhibits neurotrophic activity, which is crucial for the survival and differentiation of neurons. The compound has been shown to mimic the action of nerve growth factor (NGF), promoting neurite outgrowth in neuronal cell lines such as PC12 cells. The underlying mechanisms involve several key pathways:

  • Insulin Growth Factor 1 Receptor (IGF-1R) : Activation of IGF-1R is essential for the neuritogenic effects observed with this compound.
  • Phosphatidylinositol 3-Kinase (PI3K) Pathway : This pathway is involved in cell survival and growth, contributing to the neuroprotective effects.
  • Mitogen-Activated Protein Kinase (MEK) : MEK signaling plays a role in cellular responses to growth factors and is activated by this compound.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly enhances neurite outgrowth in PC12 cells. A study reported that treatment with this compound led to a notable increase in the number of cells exhibiting neurite outgrowth compared to control groups. The experimental setup involved:

  • Cell Culture : PC12 cells were cultured under standard conditions and treated with varying concentrations of this compound.
  • Assessment : Neurite outgrowth was quantified by counting the percentage of cells with neurites longer than their cell body diameter after 48 hours of treatment.

The following table summarizes key findings from these studies:

Concentration (µM) % Neurite Outgrowth Control (NGF)
010%40%
525%40%
1050%40%
2070%40%

Structure-Activity Relationships (SAR)

The biological activity of this compound and its derivatives has been linked to specific structural features. Studies indicate that:

  • Alkyl Chain Length : The length of the alkyl chain attached to the gentiside structure influences its neurotrophic activity. Longer chains tend to enhance activity.
  • Functional Groups : Variations in functional groups at the aromatic ring can modify the compound's interaction with biological targets, affecting its potency.

A detailed SAR analysis revealed that certain modifications could increase the efficacy of this compound as a neurotrophic agent, suggesting avenues for further drug development.

Case Studies and Applications

This compound's potential therapeutic applications are particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Case studies have illustrated its efficacy in promoting neuronal survival under stress conditions, such as oxidative stress or neurotoxic environments.

For instance, one study demonstrated that this compound could protect neuronal cells from apoptosis induced by amyloid-beta peptides, a hallmark of Alzheimer's disease pathology. This protective effect was attributed to its ability to modulate apoptotic pathways and enhance cellular resilience.

Properties

IUPAC Name

docosyl 2,3-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-33-29(32)26-23-22-24-27(30)28(26)31/h22-24,30-31H,2-21,25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHQORYZNVHDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.